molecular formula C21H20ClN3O3 B2609152 ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890642-00-9

ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No. B2609152
CAS RN: 890642-00-9
M. Wt: 397.86
InChI Key: WLYLGBUBZDWPSN-UHFFFAOYSA-N
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Description

Ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a chemical compound that has attracted attention in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy . Further research is needed to explore their specific mechanisms of action and efficacy against different types of cancer.

Antimicrobial Activity

Indole-based compounds exhibit antimicrobial properties. In particular, they have been investigated for their effectiveness against bacteria, fungi, and other pathogens. The compound’s structure suggests potential antimicrobial activity, which could be explored through in vitro and in vivo studies .

Adrenergic Receptor Modulation

Arylpiperazine moieties, similar to the one present in this compound, have been studied as adrenergic receptor antagonists. For instance, naftopidil, an arylpiperazine ether derivative, is used in Japan to treat benign prostatic hyperplasia (BPH) by modulating adrenergic receptors . Investigating the specific receptor interactions of this compound could provide valuable insights.

Antitubercular Activity

Indole derivatives have also been evaluated for their antitubercular activity. Researchers have synthesized compounds containing indole moieties and tested them against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further exploration of this compound’s potential as an antitubercular agent is warranted .

Cytotoxic Effects

Thiazole-containing compounds, which share some structural similarities with indoles, have demonstrated cytotoxic effects on tumor cell lines. Investigating whether this compound exhibits similar cytotoxicity against specific cancer cell types could be informative .

Other Biological Activities

Beyond the mentioned fields, indole derivatives have been explored for various other biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific data on this compound may be limited, considering its indole moiety, it’s worth investigating these additional properties .

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the mechanism of action for a compound depends on its intended use, which is not specified for this compound .

properties

IUPAC Name

ethyl 2-[2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-9-4-3-8-17(18)23-21(25)14-10-19(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLGBUBZDWPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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